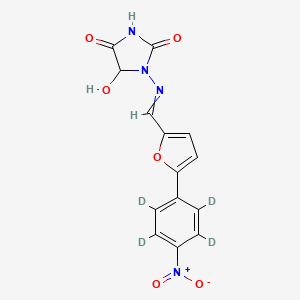
N-Nitroso-N,N-dinonylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N,N-dinonylamine is a stable product in a radiolysis reaction . It has a molecular weight of 298.51 and a molecular formula of C18H38N2O . It is primarily used for research purposes .
Synthesis Analysis
Nitrosamines, including N-Nitroso-N,N-dinonylamine, are typically formed from the reaction of nitrites and secondary amines . The nitrosation reaction mechanisms begin with the addition of a strong acid to sodium nitrite (NaNO2). Nitrous acid is formed, but it reacts further with acid to make water and the nitrosonium cation .Molecular Structure Analysis
N-Nitroso-N,N-dinonylamine contains a total of 58 bonds; 20 non-H bonds, 1 multiple bond, 17 rotatable bonds, 1 double bond, and 1 N-nitroso group (aliphatic) . The molecule consists of 38 Hydrogen atoms, 18 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Chemical Reactions Analysis
The nitrosonium cation is electron deficient and is a very good electrophile, very susceptible to attack by a nucleophile. When the nucleophile is an amine, the product (after loss of an H+ from the amine nitrogen) is called an N-nitrosoamine .Physical And Chemical Properties Analysis
N-Nitroso-N,N-dinonylamine is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122) .Applications De Recherche Scientifique
Research Tool in Laboratory Studies N-Nitroso-N,N-dinonylamine, like other nitrosamines, has been employed in laboratory research to induce tumors in experimental animals. This application is primarily for understanding the carcinogenic mechanisms and studying potential therapeutic interventions. Such substances are detected in various food items as a result of nitrosation of amines present in those products, and their presence in rubber products is also noted. These compounds are known for their ability to irritate the skin and eyes and potentially harm the liver and kidneys. They are mutagenic in animals and are reasonably anticipated to be carcinogens in humans (NCI05, 2020).
Water Treatment and Environmental Concerns N-Nitroso-N,N-dinonylamine can be a byproduct of water treatment processes. Specifically, studies have highlighted the formation of N-nitrosodimethylamine (NDMA), a related compound, from the reaction of monochloramine, indicating it as a potential disinfection by-product. The formation of such compounds in water treatment facilities is a significant environmental concern due to their carcinogenic nature. This formation is influenced by the concentration of monochloramine and the presence of precursors in the water. Understanding these formation pathways is crucial for developing strategies to mitigate the presence of such harmful compounds in treated water (Choi & Valentine, 2002).
Mécanisme D'action
Target of Action
N-Nitroso-N,N-dinonylamine is a stable product in a radiolysis reaction
Mode of Action
The N-nitroso compounds, which include N-Nitroso-N,N-dinonylamine, have been demonstrated to be carcinogenic, mutagenic, and teratogenic in various animal species . They are stable at physiological pH and are metabolized by microsomal mixed function oxidases .
Biochemical Pathways
Significant developments in the chemistry and biochemistry of nitrosamines and other N-nitroso compounds have been observed . The biochemistry of the alpha-hydroxylation of simple nitrosamines and other biochemical activation pathways applicable to nitrosamines containing OH, C=O, and other groups is much better understood .
Pharmacokinetics
The presence of N-nitrosamines in drug products is currently an area of high regulatory and industry scrutiny . The concern for N-nitrosamines leaching into pharmaceutical products from container closure systems has been reduced significantly by advances in curing systems for elastomeric components .
Result of Action
The result of acute poisoning of rats by nitrosodimethylamine was extensive liver necrosis, which led rapidly to their death . With chronic administration to rats, a natural supplement to the acute study that produced such significant results, Magee and Barnes began an increasingly intense examination of the toxicology of N-nitroso compounds .
Action Environment
It’s known that the risk management and testing approaches being suggested are familiar to the inhalation product industry, which has for many years used such approaches to lower or eliminate the risk of trace levels of n-nitrosamines as potential leachables from inhaler and nasal product components .
Orientations Futures
The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny . It would be desirable to have an inhibitor which could be added to the formulation to minimize nitrosamine formation . This work demonstrates, for the first time, that the inhibition of nitrosamine formation in oral solid dosage forms is indeed feasible with suitable inhibitors .
Propriétés
IUPAC Name |
N,N-di(nonyl)nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O/c1-3-5-7-9-11-13-15-17-20(19-21)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPXOAQLARIGFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN(CCCCCCCCC)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696589 |
Source


|
| Record name | N-Nitroso-N-nonyl-1-nonanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitroso-N,N-dinonylamine | |
CAS RN |
84424-96-4 |
Source


|
| Record name | N-Nitroso-N-nonyl-1-nonanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










